3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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Overview
Description
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic structure that combines an imidazole ring with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using borane-promoted reduction, followed by subsequent coupling, deprotection, and oxidation steps . The reaction conditions often include the use of solvents like dichloromethane and methanol, and reagents such as iodine and trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Borane is a common reducing agent used in the synthesis of this compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common.
Common Reagents and Conditions
Oxidation: Iodine in methanol is often used as an oxidizing agent.
Reduction: Borane in dichloromethane is a common reducing agent.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these targets, altering their activity and function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-9-5-7-4-8-2-3-10(6)7;;/h5,8H,2-4H2,1H3;2*1H |
InChI Key |
KTKIQYFLXIXWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CCNC2.Cl.Cl |
Origin of Product |
United States |
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